N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide

Description

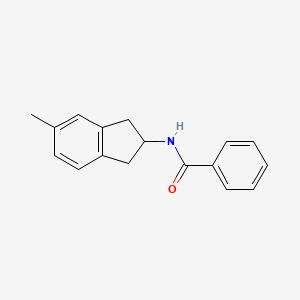

Chemical Structure and Synthesis N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide (molecular formula: C₁₆H₁₅NO; molar mass: 237.3 g/mol) is a benzamide derivative featuring a 5-methyl-substituted indenyl moiety. Its synthesis involves reacting benzoyl chloride with a 5-methyl-2,3-dihydro-1H-inden-2-amine precursor under solvent-free and activation-free conditions, yielding the compound in moderate to high efficiency .

Spectroscopic Characterization

Key spectroscopic data includes:

Properties

CAS No. |

61957-23-1 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-(5-methyl-2,3-dihydro-1H-inden-2-yl)benzamide |

InChI |

InChI=1S/C17H17NO/c1-12-7-8-14-10-16(11-15(14)9-12)18-17(19)13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,18,19) |

InChI Key |

JYADJNRLSCJZDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(C2)NC(=O)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 5-methyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides or indenes.

Scientific Research Applications

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indenyl-Benzamide Derivatives

N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Structure : Differs by a 2-methoxy substituent on the benzamide ring instead of a 5-methyl group on the indenyl ring.

- Biological Activity : Inhibits PCSK9 gene expression, a target for hypercholesterolemia therapy .

N-(2,3-Dihydro-1H-inden-2-yl)-2-hydroxybenzamide

- Structure : Features a 2-hydroxy substituent on the benzamide ring.

- Comparison : The hydroxy group introduces hydrogen-bonding capability, which could influence receptor binding but may also increase metabolic instability.

Substituted Benzamides with Aliphatic or Aromatic Side Chains

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a branched hydroxyalkylamine side chain instead of an indenyl group.

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, forming an N,O-bidentate ligand for metal-catalyzed C–H functionalization .

- Functional Utility : The directing group enables applications in synthetic chemistry, contrasting with the biological focus of indenyl-benzamides.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Incorporates a phenethylamine side chain with 3,4-dimethoxy substituents.

- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields this compound with 80% efficiency .

- Spectroscopy : Distinct ¹H/¹³C NMR signals for methoxy (δ ~3.8 ppm) and ethylenic protons, differing from the indenyl proton environment .

Halogenated and Heterocyclic Benzamides

3-Chloro-4-hydroxy-N-phenethylbenzamide

- Structure : Chloro and hydroxy substituents on the benzamide ring with a phenethyl side chain.

- Reactivity : Reported conversion rates of 10–18% under varied conditions, indicating moderate synthetic efficiency .

- Comparison : Halogenation may enhance binding affinity in biological systems but could pose toxicity risks.

N-(Phenylcarbamoyl)benzamide

- Structure : Contains a phenylcarbamoyl group attached to the benzamide nitrogen.

Biological Activity

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 251.329 g/mol. The compound features an indene moiety with a methyl substitution at the 5-position and a benzamide functional group, which contribute to its unique chemical properties and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in relation to its ability to modulate specific molecular targets involved in cancer pathways.

- Enzyme Inhibition : It may inhibit certain enzymes linked to disease progression, which could lead to therapeutic benefits in cancer treatment.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes, potentially modulating their activity. This interaction could lead to alterations in cellular signaling pathways associated with disease states.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics examined the effects of structurally similar compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through specific receptor interactions .

Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of indene-based compounds. It was found that certain derivatives could effectively inhibit kinase activity associated with cancer progression, suggesting a potential pathway for therapeutic intervention .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.